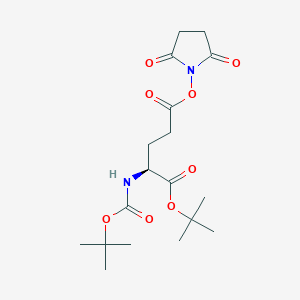

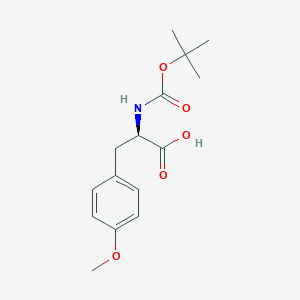

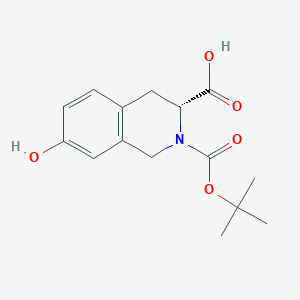

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

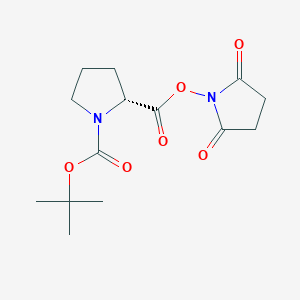

The compound is a derivative of an amino acid, specifically a urea derivative. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is known for its ease of installation and removal, making it useful in multi-step synthetic processes .

Molecular Structure Analysis

The molecular structure of this compound would likely include a six-carbon chain (hexanoic acid) with a urea group and a Boc-protected amino group attached. The “®” indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of reactions. For example, they can participate in diastereoselective vinylogous Mannich reactions . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

is a compound that falls under the category of protected amino acids , which are commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect the amino group of amino acids so that they can undergo reactions without interfering with the amino group.

Here’s a general overview of potential applications:

Deprotection Strategies

- Methods : A method using oxalyl chloride in methanol under room temperature conditions for 1–4 hours has been reported, with yields up to 90% .

Sustainable Chemistry

- Methods : Flow microreactor systems have been developed for the direct introduction of the Boc group, proving to be more efficient and versatile compared to batch processes .

Catalysis

Safety And Hazards

properties

IUPAC Name |

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426773 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | |

CAS RN |

121080-97-5 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.